molecular formula C13H12ClNO3 B2778422 methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate CAS No. 1240527-85-8

methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2778422
CAS No.: 1240527-85-8
M. Wt: 265.69
InChI Key: LRHNWTBIPGYBNV-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Crystal Structure and Antitumoral Activity

  • Crystal Engineering and Antitumoral Agents : The crystal structure of chain functionalized pyrroles, closely related to the target compound, has been determined using synchrotron X-ray powder diffraction data. These compounds, including variants with chlorophenyl groups, are explored for their potential as antitumoral agents, highlighting the role of such molecules in developing cancer treatments (Silva et al., 2012).

Supramolecular Synthons for Crystal Engineering

  • Supramolecular Synthons : Pyrrole-2-carboxylates demonstrate utility in crystal engineering, forming hexagonal and grid supramolecular structures through self-assembly. This research indicates the potential of pyrrole derivatives in designing new materials and facilitating the understanding of molecular interactions (Yin & Li, 2006).

Polymorphism and Structural Analysis

  • Polymorphism in Structural Analysis : Studies on polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reveal insights into molecular geometries and the formation of molecular dimers through hydrogen bonding. Such analysis contributes to our understanding of the structural variability and its implications in material science and drug design (Ramazani et al., 2019).

Novel Syntheses and Reactions

  • Synthesis and Reactions of Pyrroles : The thermolysis of pyrrole-2-carboxylates has been studied, leading to novel reactions that yield pyrazolooxazines. This research demonstrates the chemical versatility of pyrrole derivatives and their potential in synthesizing new heterocyclic compounds (Zhulanov et al., 2017).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Activity : Novel bicyclic thiohydantoin fused to pyrrolidine compounds, which include chlorophenyl and carbothioyl groups, have been synthesized and shown to exhibit significant antimicrobial and anticancer activities. This underscores the potential of pyrrole derivatives in pharmaceutical development (Nural et al., 2018).

Properties

IUPAC Name

methyl 1-(2-chlorophenyl)-4-(hydroxymethyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-18-13(17)12-6-9(8-16)7-15(12)11-5-3-2-4-10(11)14/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHNWTBIPGYBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1C2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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